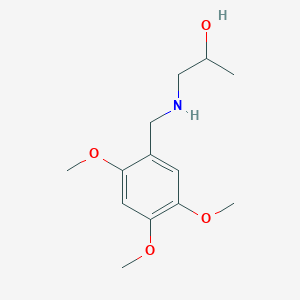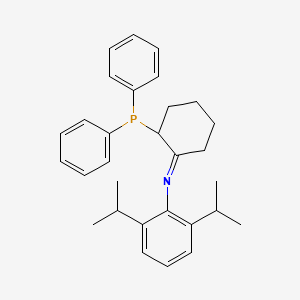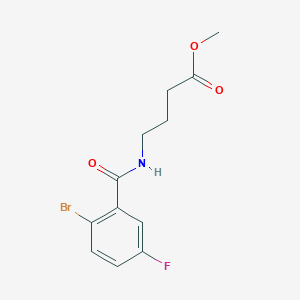
n4-(3-(1h-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine typically involves the condensation of a pyrazole derivative with a chloropyrimidine precursor. One common method includes:
Starting Materials: 3-(1H-Pyrazol-1-yl)propylamine and 6-chloropyrimidine-2,4-diamine.
Reaction Conditions: The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule.
類似化合物との比較
Similar Compounds
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-fluoropyrimidine-2,4-diamine: Similar structure but with a fluorine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-bromopyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-iodopyrimidine-2,4-diamine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.
特性
分子式 |
C10H13ClN6 |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
6-chloro-4-N-(3-pyrazol-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13ClN6/c11-8-7-9(16-10(12)15-8)13-3-1-5-17-6-2-4-14-17/h2,4,6-7H,1,3,5H2,(H3,12,13,15,16) |
InChIキー |
RWIATDIRGRWCJV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCCNC2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)

![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)



![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)

![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)


